Desmethyl Erlotinib (OSI-420) is the primary active metabolite of the tyrosine kinase inhibitor Erlotinib, used in cancer treatment. [, , , , , ] While Erlotinib itself possesses anti-cancer properties, OSI-420 demonstrates comparable or even greater potency in inhibiting tumor cell growth. [, , ] This characteristic makes OSI-420 a significant subject of research, particularly in understanding its pharmacokinetic properties and potential as a standalone therapeutic agent. [, , ]
Specific details regarding the independent synthesis of Desmethyl Erlotinib are limited in the provided literature. The papers primarily focus on its presence as a metabolite of Erlotinib in biological samples. [, , , , , ] Further research focusing specifically on OSI-420 synthesis methods is necessary for a comprehensive analysis.
Although the provided literature doesn't delve into detailed structural analysis of Desmethyl Erlotinib, its molecular formula (C21H21N3O2) and molecular weight (347.41 g/mol) are consistently reported. [] These parameters are crucial for its identification and quantification in various analytical techniques. Further research utilizing techniques like X-ray crystallography or NMR spectroscopy would be beneficial for a comprehensive understanding of its 3D structure and potential implications for its activity.
The provided literature focuses on analytical methods for quantifying Desmethyl Erlotinib rather than exploring its specific chemical reactions. [, , , , , , , , , , , , ] These methods primarily involve chromatographic separation techniques coupled with mass spectrometry. Further research dedicated to understanding its reactivity with other molecules is crucial for exploring potential drug interactions and developing novel therapeutic strategies.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: